Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride
Description
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as methoxyamines. This compound is characterized by the presence of a methoxy group attached to a tetrahydronaphthalenylmethylamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-3,5,8,11,13H,4,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQLZJUATUZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to a series of reactions to introduce the methoxy group at the desired position.
Introduction of the Amino Group: The methoxy-substituted tetrahydronaphthalene is then reacted with a suitable amine precursor under controlled conditions to form the methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Opioid Receptor Modulation
Research indicates that compounds similar to Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride can exhibit binding affinities for opioid receptors. Specifically, studies have shown that modifications to the tetrahydronaphthalene structure can lead to potent μ-opioid receptor agonists. For example, ligands derived from tetrahydronaphthalene with specific substitutions demonstrated high selectivity and potency in binding assays .
2. Antidepressant Activity
Preliminary studies suggest that derivatives of tetrahydronaphthalenes may possess antidepressant-like effects. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, compounds with similar structures have shown significant improvements in depressive behaviors .
Neuropharmacological Insights
3. Neuroprotective Effects
this compound has been investigated for its neuroprotective properties. In vitro studies have indicated that tetrahydronaphthalene derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
4. Radiopharmaceutical Development
The compound has been explored as a precursor for radiolabeling in positron emission tomography (PET) imaging. Its structural properties allow for the incorporation of radioactive isotopes, facilitating the visualization of biological processes in vivo .
Case Studies
Mechanism of Action
The mechanism of action of Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar in structure but lacks the methoxy and amino groups.
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride: Contains an amino group but differs in the position and presence of the carboxylate group.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: Similar but with a methyl group instead of a methoxy group.
Uniqueness
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride is unique due to the presence of both methoxy and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride (CAS No. 2044872-18-4) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of substituted amines and features a methoxy group attached to a tetrahydronaphthalene moiety. Its molecular formula is , with a molecular weight of 227.73 g/mol. The structure can be represented as follows:
1. Dopaminergic Activity
Recent studies indicate that compounds structurally similar to this compound may exhibit selective activity at dopamine receptors. For instance, ML417, a related compound, has been shown to selectively activate the D3 dopamine receptor while lacking activity at D2 receptors. This selectivity suggests potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and depression .
2. Neuroprotective Effects
Research has demonstrated that similar compounds can protect dopaminergic neurons from degeneration. For example, the D3 receptor agonists have been linked to neuroprotection in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons . This opens avenues for exploring this compound's role in neuroprotection.
3. Antinociceptive Activity
Preliminary studies on related compounds have indicated significant antinociceptive (pain-relieving) properties. The synthesis and evaluation of new derivatives have shown promising results in pain models . The mechanisms are believed to involve modulation of pain pathways through central nervous system interactions.
Case Studies
A series of experiments were conducted to evaluate the biological activities of this compound:
The biological activity of this compound is hypothesized to involve:
- Dopamine Receptor Modulation : It likely interacts with dopamine receptors (particularly D3), influencing signaling pathways associated with mood regulation and neuroprotection.
- Cytotoxicity Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization in cancer cells, suggesting potential anticancer properties through cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride?
- Methodology : Synthesis typically involves multi-step organic reactions, such as reductive amination or alkylation of tetrahydronaphthalen-1-amine precursors. Key steps include:
- Step 1 : Preparation of the tetrahydronaphthalene backbone via catalytic hydrogenation of naphthalene derivatives.
- Step 2 : Functionalization with methoxy and methylamine groups using coupling agents like EDCI/HOBt.
- Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents (e.g., DCM), and employ palladium or copper catalysts to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) group integration .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 222.12) .
- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) .
Q. What challenges arise in determining solubility and physicochemical properties?
- Experimental Challenges : Limited published data on aqueous solubility and logP.
- Methodology :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. For hydrochloride salts, solubility in water is typically >50 mg/mL due to ionic character .
- logP Determination : Employ octanol-water partitioning assays or computational tools like MarvinSketch .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Techniques :
- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane:isopropanol mobile phases .
- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., CAL-B lipase) .
- Table : Enantiomer Separation Efficiency
| Method | Resolution (Rs) | Purity (%) |
|---|---|---|
| Chiral HPLC (AD-H) | 1.5–2.0 | ≥99 |
| Enzymatic (CAL-B) | 1.2–1.8 | ≥95 |
Q. What strategies mitigate instability under varying pH and temperature conditions?
- Degradation Pathways : Hydrolysis of the methoxy group in acidic conditions (pH < 3) or thermal decomposition (>80°C) .
- Stabilization Methods :
- Lyophilization : Store as lyophilized powder at -20°C to prevent hydrolysis .
- Buffered Solutions : Use phosphate buffers (pH 6–8) for in vitro assays .
Q. How does computational modeling predict reactivity and metabolic pathways?
- In Silico Tools :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate metabolic stability (CYP450 interactions) and bioavailability .
- Docking Studies : AutoDock Vina for binding affinity predictions with targets like monoamine oxidases .
- Key Insight : The methoxy group enhances metabolic resistance compared to non-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
